Mercaptopropanediol
Description
3-Mercaptopropane-1,2-diol (commonly referred to as mercaptopropanediol) is a sulfur-containing organic compound with the molecular formula C₃H₈O₂S and a molecular weight of 124.16 g/mol . It features two hydroxyl (-OH) groups on the first and second carbon atoms and a thiol (-SH) group on the third carbon (Figure 1). This structure grants it unique reactivity, balancing hydrophilic (via -OH groups) and metal-binding (via -SH group) properties. This compound is known by multiple synonyms, including α-monothioglycerol and α-thioglycerin, and is registered under CAS 96-27-5 and EINECS 202-495-0 .
Its applications span nanotechnology, where it facilitates ligand exchange reactions on gold nanoparticles (NPs) to create Janus particles with asymmetrical surface functionalities . Additionally, its thiol group enables participation in redox reactions, while the diol moiety allows hydrogen bonding, enhancing solubility in polar solvents.
Properties
CAS No. |
38098-46-3 |
|---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
1-sulfanylpropane-1,1-diol |
InChI |
InChI=1S/C3H8O2S/c1-2-3(4,5)6/h4-6H,2H2,1H3 |
InChI Key |
VWNAITWBRLKIIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)(O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercaptopropanediol can be synthesized through several methods. One common method involves the reaction of glycidol with hydrogen sulfide. This reaction can be carried out under pressure in the presence of catalysts such as aluminum oxide or sodium aluminum silicate . The reaction conditions typically include moderate temperatures and pressures to ensure good yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the same reaction of glycidol with hydrogen sulfide. The process is optimized for large-scale production, ensuring high purity and yield. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Mercaptopropanediol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can act as a reducing agent, particularly in breaking disulfide bonds in proteins.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing conditions often involve the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions, with reagents such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced proteins or peptides.
Substitution: Esters, ethers.
Scientific Research Applications
Scientific Research Applications
3-Mercapto-1,2-propanediol is used in various scientific applications, including:
- Polyhydroxyurethanes and Semi-IPN Hydrogels: It is utilized in the simultaneous formation of polyhydroxyurethanes and multicomponent semi-interpenetrating polymer networks (semi-IPN) hydrogels, which enhances material properties for diverse biomedical applications .
- Nanoparticle Functionalization: This compound facilitates the direct binding and characterization of enzymes onto iron oxide nanoparticles, showcasing its role in nanotechnology for biotechnological applications .
- Shape Memory Polyurethanes: It is used in the synthesis of multifunctional polyols via a facile thiol-ene click reaction method .
- Low-Temperature Nanophosphor Synthesis: 3-Mercapto-1,2-propanediol is instrumental in the novel low-temperature synthesis of europium-doped yttrium oxide nanophosphors, which are utilized in near-UV light-emitting diodes. This highlights its critical role in advanced material manufacturing .
- Phosphorylcholine monomer: It is used in the synthesis of functional phosphorylcholine monomer of 2-((3-((2,3-dihydroxypropyl)thio)-2-methylpropanoyl)oxy)ethyl phosphorylcholine (PC-diol) via a click reaction .
Production of 3-Mercapto-propanediol-(1,2)
3-Mercapto-propanediol-(1,2) can be produced using alkali metal or alkaline earth metal hydroxides that dissolve in the reaction medium from glycide . Examples of the production process include :
- Reacting liquid hydrogen sulfide with glycide in a stainless steel autoclave using potassium hydroxide or sodium hydroxide as a catalyst .
- Reacting liquid hydrogen sulfide with glycide in a stainless steel autoclave using aluminum oxide or powdered hydroxysodalite .
Data Table: Examples of Production of 3-Mercapto-propanediol-(1,2)
| Reaction Conditions | Catalyst | Glycide (mol) | Temp (°C) | Time (hours) | 3-Mercapto-propanediol-(1,2) Yield |
|---|---|---|---|---|---|
| 1020 g liquid hydrogen sulfide | 5g aluminum oxide | 3 | 30 | 4 | 95.3% |
| 1020 g liquid hydrogen sulfide | 1g potassium hydroxide | 6 | 70 | 4 | 94.5% |
| 1020 g liquid hydrogen sulfide | 1g sodium hydroxide | 6 | 145 | 0.5 | 93.3% |
| 1020 g liquid hydrogen sulfide | 1g potassium hydroxide | 6 | 170 | 0.5 | 80.5% |
| 1020 g liquid hydrogen sulfide | 50 g powdered hydroxysodalite | 6 | 70 | 4 | 90.6% |
Other potential applications
Mechanism of Action
The mechanism of action of mercaptopropanediol involves its thiol and hydroxyl groups. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stabilization. The hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and binding capabilities.
Comparison with Similar Compounds
Functional Group Analysis
Mercaptopropanediol is part of a broader class of mercapto-alcohols and mercapto-carboxylic acids. Key structural analogs include:
3-Mercaptopropanoic Acid (C₃H₆O₂S) CAS: 107-96-0 Functional Groups: One -SH and one -COOH group. Properties: Higher acidity (pKa ~4.3) due to the carboxylic acid group, making it more reactive in aqueous environments. Used in biosensors and self-assembled monolayers (SAMs) . Contrast with this compound: Lacks diol groups, reducing hydrogen-bonding capacity and solubility in water.
3-Mercapto-1-hexanol (C₆H₁₄OS) CAS: Not explicitly provided . Functional Groups: One -SH and one -OH group on a six-carbon chain. Properties: Longer hydrophobic chain increases lipid solubility, making it suitable for fragrance and flavoring applications. Lower polarity compared to this compound.
2-Mercapto-1-methylimidazole (C₄H₆N₂S) CAS: Not explicitly provided . Functional Groups: -SH group attached to a methyl-substituted imidazole ring. Properties: The aromatic imidazole ring enhances metal-coordination ability, useful in corrosion inhibition. Basic nitrogen atoms differentiate its reactivity from this compound.
Physicochemical Properties
Table 1 summarizes available data for this compound and analogs. Missing values reflect gaps in the provided evidence.
Research Findings and Industrial Relevance
- Ligand Exchange Efficiency: In gold NP synthesis, this compound achieved rapid ligand exchange at air-water interfaces, forming stable Janus particles. By contrast, 3-mercaptopropanoic acid forms denser SAMs but lacks the asymmetry required for Janus structures .
- Thermal Stability: this compound’s boiling point is presumed lower than 3-mercaptopropanoic acid (210–215°C) due to weaker intermolecular forces (absence of -COOH).
Discrepancies and Limitations
- CAS Registry Conflicts : lists an alternative CAS (38098-46-3) for this compound, conflicting with . This may stem from regional naming conventions or database errors.
- Data Gaps : Key physicochemical parameters (e.g., boiling point, density) for this compound are absent in the provided evidence, limiting direct comparisons.
Biological Activity
3-Mercapto-1,2-propanediol, also known as mercaptopropanediol or monothioglycerol, is a sulfur-containing organic compound with significant biological and chemical properties. It has garnered attention for its various applications in biochemistry, nanotechnology, and material science. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications.
- Molecular Formula : C₃H₈O₂S
- Molecular Weight : 108.16 g/mol
- CAS Number : 96-27-5
Synthesis
This compound can be synthesized through the reaction of liquid hydrogen sulfide with glycidol under specific conditions. The process can achieve high yields (up to 95% theoretical yield) using various catalysts like aluminum oxide and sodium aluminum silicate .
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. It acts by scavenging free radicals and reducing oxidative damage to biomolecules. This property makes it a valuable compound in therapeutic applications aimed at mitigating oxidative stress-related diseases.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, including DNases and RNases, which are critical in molecular biology applications. Its ability to form complexes with metal ions further enhances its utility in biochemical assays .
Nanoparticle Functionalization
This compound plays a vital role in the functionalization of nanoparticles. It facilitates the direct binding of enzymes to iron oxide nanoparticles, enhancing their stability and activity for biotechnological applications . This functionalization is essential for developing biosensors and drug delivery systems.
Polymer Synthesis
The compound is utilized in synthesizing polyhydroxyurethanes and semi-interpenetrating polymer networks (semi-IPNs). These materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for various biomedical applications .
Case Studies
| Study | Findings |
|---|---|
| Carbajo-Gordillo et al. (2024) | Demonstrated the use of this compound in creating polyhydroxyurethanes with improved properties for biomedical use. |
| Sidhu et al. (2024) | Highlighted its role in enzyme binding to nanoparticles, enhancing biotechnological applications. |
| Lee and Kim (2023) | Explored this compound's application in synthesizing multifunctional polyols through thiol-ene click reactions. |
The biological activity of this compound is attributed to its thiol group (-SH), which can participate in redox reactions. This reactivity allows it to interact with various biomolecules, modulating their functions and providing protective effects against cellular damage.
Safety and Toxicology
While this compound has beneficial biological properties, safety precautions are necessary due to its potential toxicity. The compound is classified under GHS hazard statements indicating it can cause harm if ingested or inhaled . Proper handling procedures should be followed to mitigate risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
